2,5-dimethylbenzo[d]oxazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88172-90-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3 |
InChI Key |
MUCKQTPUAQAXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)OC(=N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethylbenzo D Oxazol 6 Amine and Analogous Benzoxazoles
General Synthetic Strategies for Benzoxazole (B165842) Ring Formation
The construction of the benzoxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently. These strategies often involve the cyclization of an o-aminophenol precursor with a suitable carbon source.
Cyclization Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives
One of the most fundamental and widely employed methods for benzoxazole synthesis is the condensation of o-aminophenols with carboxylic acids or their derivatives. This approach involves the formation of an amide intermediate, followed by cyclodehydration to yield the benzoxazole ring. A variety of reagents and conditions have been utilized to effect this transformation.
The reaction of o-aminophenols with carboxylic acids, aldehydes, acyl chlorides, esters, or amides can be promoted by various catalysts and reaction conditions. For example, a metal-free approach using imidazolium chloride as a promoter has been reported for the synthesis of 2-substituted benzoxazoles from o-aminophenols and dimethylformamide (DMF) derivatives, affording moderate to excellent yields mdpi.com. The general scheme for this reaction is the condensation of an o-aminophenol with a carbonyl compound, which can be catalyzed by acids or other activating agents.
Table 1: Examples of Reagents Used in Cyclization Reactions with o-Aminophenols
| Reagent Type | Specific Example | Reference |
| Carboxylic Acid | Acetic Acid | organic-chemistry.org |
| Aldehyde | Benzaldehyde | nih.govnih.gov |
| Acyl Chloride | Benzoyl Chloride | mdpi.com |
| Ester | Ethyl Acetate | mdpi.com |
| Amide | Dimethylformamide (DMF) | mdpi.com |
| Nitrile | Benzonitrile | mdpi.com |
One-Pot Cascade Transformations for Benzoxazole Synthesis
Another efficient one-pot procedure involves the use of hydrogen tetrachloroaurate (B171879) as a catalyst for the reaction between o-aminophenols and aldehydes under an oxygen atmosphere, providing excellent yields of 2-arylbenzoxazoles nih.gov.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the formation of benzoxazoles. These methods often involve C-N and C-O bond formation through cross-coupling reactions. A novel palladium-catalyzed synthesis of benzoxazoles has been developed through the cleavage of carbon-carbon triple bonds with o-aminophenol in the presence of palladium chloride.
Furthermore, a one-pot palladium-catalyzed cascade process for the preparation of benzoxazoles has been reported, which is believed to proceed via oxidative addition of an aryl halide to the palladium catalyst, followed by insertion of an isocyanide and subsequent cyclization with an o-aminophenol.
Gold-Catalyzed Heterocyclization Methods
Gold catalysts have gained significant attention in recent years for their ability to catalyze a variety of organic transformations, including the synthesis of heterocycles. Gold-catalyzed methods for benzoxazole synthesis often exhibit high efficiency and mild reaction conditions. One such method involves the synthesis of 2,5-disubstituted oxazoles via oxidative gold catalysis. Another approach describes a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles to form fully substituted oxazoles.
Metal-Free Annulation Reactions
To address the environmental and economic concerns associated with metal catalysts, metal-free synthetic routes to benzoxazoles have been developed. These methods often rely on the use of alternative activating agents or reaction conditions to promote the desired cyclization. A metal-free, direct annulation of 2-aminophenols with unactivated amides through transamidation has been reported to provide access to polysubstituted benzoxazole derivatives.
Another metal-free approach involves the oxidative annulation of phenols and primary amines, controlled by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to produce a diverse range of benzoxazoles. This method is noted for its generality, selectivity, and efficiency.
Strategies for Introducing Methyl Substituents onto the Benzoxazole Core (Positions 2 and 5)
To synthesize the target molecule, 2,5-dimethylbenzo[d]oxazol-6-amine, strategies for the regioselective introduction of methyl groups at the C2 and C5 positions of the benzoxazole ring are necessary.
The introduction of a methyl group at the 2-position of the benzoxazole ring is typically achieved by using a precursor that contains a methyl group that will become the C2 of the final product. The reaction of an o-aminophenol with acetic acid or its derivatives, such as acetyl chloride or acetic anhydride (B1165640), is a common method for the synthesis of 2-methylbenzoxazoles organic-chemistry.org.
The placement of a methyl group at the 5-position of the benzoxazole core is most directly accomplished by starting with a correspondingly substituted o-aminophenol. For the synthesis of a 5-methylbenzoxazole (B76525), the key starting material is 4-methyl-2-aminophenol nih.gov. The cyclization of 4-methyl-2-aminophenol with an appropriate C1 source will yield a 5-methyl-substituted benzoxazole. For example, the reaction of 4-methyl-2-aminophenol with various benzaldehyde derivatives has been shown to produce 5-methyl-2-arylbenzoxazoles nih.gov. Similarly, the amination of 5-methylbenzoxazole has been reported, indicating that this substituted core is accessible for further functionalization acs.org.
Table 2: Precursors for the Synthesis of 2,5-Dimethylbenzoxazole
| Position of Methyl Group | Precursor | Reagent for Cyclization |
| 2-position | o-aminophenol | Acetic acid or derivative |
| 5-position | 4-methyl-2-aminophenol | Carbonyl source |
| 2- and 5-positions | 4-methyl-2-aminophenol | Acetic acid or derivative |
Exploration of Sustainable and Efficient Synthetic Routes for Benzoxazole Derivatives
Recent research in organic synthesis has emphasized the development of sustainable and environmentally friendly methods. These "green" chemistry approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. Several such methods have been successfully applied to the synthesis of the benzoxazole core rsc.org.
These sustainable methods are highly relevant for the synthesis of precursors to this compound, particularly for the initial cyclization step to form the benzoxazole ring. Techniques such as microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reaction conditions have shown significant promise.
For example, the condensation of 2-aminophenols with aldehydes or their equivalents can be catalyzed by reusable and eco-friendly catalysts like nickel sulfate (NiSO₄) or Brønsted acidic ionic liquid gels under solvent-free conditions amazonaws.comijpsonline.com. These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields compared to traditional protocols.
| Method | Catalyst | Solvent/Conditions | Advantages |
| Nickel Catalysis | NiSO₄ | Ethanol, Room Temperature | Mild conditions, simple workup, effective Lewis acid catalyst amazonaws.com. |
| Ionic Liquid Gel | Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-free, 130 °C | Heterogeneous, recyclable catalyst, high yields, simple catalyst recovery ijpsonline.com. |
| Imidazolium Chloride Promotion | Imidazolium Chloride | N,N-Dimethylacetamide (DMA), 160 °C | Metal-free, economical, wide substrate scope mdpi.com. |
The adoption of these green synthetic routes for preparing the core benzoxazole structure can significantly reduce the environmental impact of synthesizing complex derivatives like this compound.
Reactivity and Derivatization Studies of 2,5 Dimethylbenzo D Oxazol 6 Amine
Chemical Transformations of the Benzoxazole (B165842) Core
The benzoxazole ring system is relatively stable due to its aromatic character. researchgate.net Its reactivity is largely dictated by the electron density of the fused benzene (B151609) and oxazole (B20620) rings. The presence of activating groups, such as the two methyl groups and the strongly activating amino group, on the benzene portion of the molecule significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The benzene ring of 2,5-dimethylbenzo[d]oxazol-6-amine is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the C6-amino group and the two methyl groups at positions 2 and 5. The amino group is a powerful activating group and an ortho-, para-director. libretexts.orguci.edu Similarly, methyl groups are activating and also direct incoming electrophiles to the ortho and para positions. libretexts.orguci.edu
Given the substitution pattern of this compound, the directing effects of the existing substituents will collectively influence the position of further substitution. The C6-amino group strongly directs incoming electrophiles to its ortho positions (C5 and C7) and its para position (no para position is available as it is part of the fused ring system). The C5-methyl group directs to its ortho positions (C4 and C6) and para position (no para position available). The C2-methyl group's influence on the benzene ring is less direct.
Considering the combined activating and directing effects, the most likely positions for electrophilic attack are the C4 and C7 positions, which are ortho to the powerful amino group and also influenced by the methyl groups. The steric hindrance around each position will also play a role in determining the final product distribution. youtube.com For instance, nitration or halogenation would be expected to yield a mixture of 4- and 7-substituted products.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Product(s) |
| HNO₃/H₂SO₄ | 2,5-Dimethyl-4-nitrobenzo[d]oxazol-6-amine and 2,5-Dimethyl-7-nitrobenzo[d]oxazol-6-amine |
| Br₂/FeBr₃ | 4-Bromo-2,5-dimethylbenzo[d]oxazol-6-amine and 7-Bromo-2,5-dimethylbenzo[d]oxazol-6-amine |
| SO₃/H₂SO₄ | 2,5-Dimethyl-6-aminobenzo[d]oxazole-4-sulfonic acid and 2,5-Dimethyl-6-aminobenzo[d]oxazole-7-sulfonic acid |
Nucleophilic Reactions on the Benzoxazole Ring
Nucleophilic attack on the benzoxazole ring is generally less facile than electrophilic substitution due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a strong electron-withdrawing group on the ring to activate it towards nucleophilic attack or involve a metal-catalyzed process. mdpi.com For instance, the opening of the benzoxazole ring can occur via nucleophilic attack, a reaction that has been observed in various benzoxazole derivatives. mdpi.com However, in the case of this compound, the presence of multiple electron-donating groups makes the ring less susceptible to nucleophilic attack under standard conditions. More drastic conditions or specific activation would be necessary to achieve nucleophilic substitution on the benzoxazole core of this molecule.
Reactions Involving the C6 Amine Functionality
The C6 amine group of this compound is a primary aromatic amine and, as such, is a versatile functional handle for a wide range of chemical transformations. These reactions allow for the introduction of diverse structural motifs, leading to a variety of derivatives with potential applications in medicinal chemistry and materials science.
Acylation and Alkylation Reactions
The primary amine at the C6 position can be readily acylated with acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. nih.gov Similarly, alkylation of the amine can be achieved using alkyl halides or other alkylating agents, although controlling the degree of alkylation (mono- versus di-alkylation) can sometimes be challenging. nih.govyoutube.com
Table 2: Examples of Acylation and Alkylation of this compound
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(2,5-Dimethylbenzo[d]oxazol-6-yl)acetamide |
| Acylation | Benzoyl chloride | N-(2,5-Dimethylbenzo[d]oxazol-6-yl)benzamide |
| Alkylation | Methyl iodide | N-Methyl-2,5-dimethylbenzo[d]oxazol-6-amine |
| Alkylation | Benzyl bromide | N-Benzyl-2,5-dimethylbenzo[d]oxazol-6-amine |
Formation of Schiff Bases and Imines
The C6 amine can undergo condensation with aldehydes or ketones to form Schiff bases or imines. uobaghdad.edu.iqwikipedia.orgnih.gov This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the equilibrium towards the product. nih.gov These imine derivatives can serve as intermediates for further synthetic transformations.
Table 3: Examples of Schiff Base Formation from this compound
| Aldehyde/Ketone | Product (Schiff Base) |
| Benzaldehyde | N-(Benzylidene)-2,5-dimethylbenzo[d]oxazol-6-amine |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-2,5-dimethylbenzo[d]oxazol-6-amine |
| Acetone | N-(Propan-2-ylidene)-2,5-dimethylbenzo[d]oxazol-6-amine |
Urea (B33335) and Thiourea (B124793) Derivatives
The reaction of the C6 amine with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives, respectively. ias.ac.innih.gov These reactions are generally high-yielding and proceed under mild conditions. ias.ac.in The resulting urea and thiourea moieties can participate in hydrogen bonding and have been explored in the design of various biologically active molecules. nih.govmdpi.com
Table 4: Examples of Urea and Thiourea Derivatives of this compound
| Reagent | Product |
| Phenyl isocyanate | 1-(2,5-Dimethylbenzo[d]oxazol-6-yl)-3-phenylurea |
| Methyl isothiocyanate | 1-(2,5-Dimethylbenzo[d]oxazol-6-yl)-3-methylthiourea |
| Ethyl isocyanate | 1-(2,5-Dimethylbenzo[d]oxazol-6-yl)-3-ethylurea |
| Benzyl isothiocyanate | 1-Benzyl-3-(2,5-dimethylbenzo[d]oxazol-6-yl)thiourea |
Coordination Chemistry and Metal Complexation Potential
The structure of this compound features two potential coordination sites for metal ions: the nitrogen atom of the oxazole ring and the exocyclic 6-amino group. This dual-site availability makes it a candidate for acting as a bidentate or bridging ligand in the formation of metal complexes. Research on similar benzoxazole derivatives has shown that they readily form complexes with a variety of transition metals, and these complexes often exhibit enhanced biological activity compared to the ligands alone. nih.gov
For instance, studies on 2-aminobenzoxazole (B146116) have demonstrated the formation of complexes with iron(II) chloride, where the metal-to-ligand ratio is 1:2, resulting in a general formula of M(L)₂(Cl)₂. globalresearchonline.netindexcopernicus.com In these complexes, spectroscopic data suggests that the amino group's nitrogen atom is involved in coordination with the metal ion. globalresearchonline.net It is plausible that this compound would coordinate in a similar fashion. The nitrogen of the oxazole ring is another potential coordination site, as seen in various 2-substituted benzoxazole complexes. nih.govnih.gov
The coordination of benzoxazole derivatives with metals like zinc, copper, nickel, and iron has been a subject of interest, particularly due to the potential applications of the resulting complexes in medicine and materials science. nih.govnih.gov For example, zinc complexes with benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, have been synthesized and characterized for their potential anticancer properties. nih.gov Similarly, copper, nickel, and other transition metal complexes of benzoxazole-based ligands have been investigated for their DNA-binding and antitumor activities.
Table 1: Examples of Metal Complexes with Benzoxazole-Related Ligands
| Ligand | Metal Ion(s) | Observed Stoichiometry (Metal:Ligand) | Application/Finding |
| 2-Aminobenzoxazole | Fe(II) | 1:2 | Formation of bis(ligand) complex. globalresearchonline.netindexcopernicus.com |
| 2-Trifluoroacetonylbenzoxazole Derivatives | Zn(II), Cu(II), Ni(II), Mg(II), Fe(III) | Not specified | Enhanced antibacterial activity compared to ligand alone. nih.gov |
| Benzimidazole Derivatives | Zinc | Not specified | Potential antitumor agents. nih.gov |
Strategies for Further Functionalization and Molecular Hybridization
The molecular structure of this compound offers several avenues for further functionalization and the creation of hybrid molecules with potentially enhanced properties. The primary sites for derivatization are the 6-amino group and the C2 position of the benzoxazole ring.
Functionalization of the Amino Group: The exocyclic amino group is a versatile handle for a wide range of chemical transformations. It can undergo reactions such as acylation, sulfonylation, and alkylation to introduce new functional groups. For example, the reaction of an amino group with chloroacetyl chloride is a common step in the synthesis of more complex molecules. nih.gov This could be followed by substitution with other amines to create diverse derivatives. nih.gov
Functionalization of the Benzoxazole Ring: The C2 position of the benzoxazole ring is susceptible to functionalization, often through C-H activation or amination reactions. researchgate.net Metal-free oxidative amination of benzoxazoles with secondary or primary amines has been achieved using iodine in the presence of an oxidant. organic-chemistry.org Additionally, transition metal-catalyzed, particularly palladium- or copper-catalyzed, amination reactions are well-established methods for introducing amino substituents at the C2 position. researchgate.netresearchgate.net While the existing 6-amino group in this compound might influence the reactivity at the C2 position, these methods represent a viable strategy for creating 2,6-diaminosubstituted benzoxazole derivatives.
Another approach to functionalizing the benzoxazole system is through ring-opening reactions, which can be followed by cyclization to form new heterocyclic systems. For example, a method involving the ring opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization has been developed to synthesize 2-aminobenzoxazoles. rsc.org
Molecular Hybridization: A prominent strategy in drug discovery is molecular hybridization, which involves combining two or more pharmacophoric units to create a new hybrid compound with potentially improved affinity and efficacy. nih.gov The this compound core can serve as a scaffold for creating such hybrids. For instance, the amino group could be used to link the benzoxazole moiety to other biologically active fragments, such as other heterocyclic rings or pharmacophores known to interact with specific biological targets. nih.gov This approach has been used to design benzoxazole derivatives with various biological activities, including as anticancer agents. nih.govnih.gov
Table 2: Potential Functionalization Strategies for Aminobenzoxazoles
| Reaction Type | Reagents/Conditions | Position of Functionalization | Potential Outcome |
| Acylation | Chloroacetyl chloride | 6-amino group | Formation of an amide linker for further hybridization. nih.gov |
| C-H Amination | Secondary/primary amines, iodine, oxidant | C2-position | Introduction of a second amino group. organic-chemistry.org |
| Metal-Catalyzed Amination | Secondary amines, Pd or Cu catalyst | C2-position | Efficient and selective C-N bond formation. researchgate.netresearchgate.net |
| Ring Opening/Cyclization | Secondary amines, Iron catalyst, H₂O₂ | Benzoxazole ring | Synthesis of novel 2-aminobenzoxazole derivatives. rsc.org |
| Molecular Hybridization | Linking to other pharmacophores via the amino group | 6-amino group | Creation of hybrid molecules with potentially new biological activities. nih.gov |
Spectroscopic Characterization and Advanced Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2,5-dimethylbenzo[d]oxazol-6-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating and -withdrawing effects of the substituents on the benzoxazole (B165842) ring system.
Aromatic Protons: The protons on the benzene (B151609) ring will appear as singlets due to their isolation from neighboring protons.
Methyl Protons: The two methyl groups at positions 2 and 5 will each produce a singlet, with their chemical shifts being characteristic of methyl groups attached to an aromatic system.
Amine Protons: The amine (-NH₂) protons will also give rise to a singlet, the chemical shift of which can be concentration and solvent-dependent.
A detailed analysis of the multiplicities and coupling constants (J values) further helps in assigning the specific protons to their respective positions in the molecule.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Aromatic Carbons: The carbon atoms of the benzoxazole ring will resonate in the typical aromatic region of the spectrum. The chemical shifts will be influenced by the attached functional groups.
Methyl Carbons: The carbon atoms of the two methyl groups will appear at higher field (lower ppm values) in the spectrum.
The chemical shifts provide valuable insight into the electronic environment of each carbon atom.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which helps to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms.
Together, these 2D NMR experiments provide a complete and detailed picture of the molecular structure of this compound.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound displays absorption bands corresponding to the various functional groups. researchgate.net Key vibrational bands include:
N-H stretching: The amine group will show characteristic stretching vibrations.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen double bond in the oxazole (B20620) ring and the carbon-carbon double bonds in the benzene ring will appear in the fingerprint region of the spectrum.
C-O stretching: The carbon-oxygen single bond stretching within the oxazole ring will also be present.
The presence of a vibrational band around 1591 cm⁻¹ can be characteristic of the azomethine functionality, revealing the Schiff base nature of related compounds. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the methyl groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electron impact (EI) or electrospray ionization (ESI) would be employed.
The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C9H10N2O). A key characteristic of mono-nitrogen containing compounds is an odd nominal molecular weight, which is the case here.
The fragmentation of the benzoxazole core is a principal diagnostic tool. orientjchem.org The fragmentation pathways for aromatic amines are well-documented, often involving alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this would likely involve the loss of a methyl radical from the amine group, if it were, for instance, a dimethylamino group, or cleavage of other substituents. For a primary amine, characteristic losses of ammonia (B1221849) (NH3) can be expected. nih.gov
Based on general fragmentation principles for related structures, a plausible fragmentation pattern for this compound can be proposed. The stable benzoxazole ring would likely remain intact in many of the major fragments.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Lost Fragment | Notes |
| 162 | [M]+ | Molecular Ion |
| 147 | CH3 | Loss of a methyl group from the aromatic ring |
| 133 | HCN | Loss of hydrogen cyanide from the oxazole ring |
| 119 | CO | Loss of carbon monoxide, a common fragmentation for heterocyclic compounds |
| 105 | C2H3N | Further fragmentation of the heterocyclic ring |
This table is predictive and based on the general fragmentation patterns of related benzoxazole and aromatic amine compounds.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of related benzoxazole derivatives allows for an informed prediction of its likely crystallographic features.
Crystallographic Data of Related Substituted Benzoxazole Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P1 | N-H···N hydrogen bonding | nih.govnih.gov |
| 2-[(arylidene) cyanomethyl] benzoxazoles | Triclinic | P1 | C-H···N, C-H···C hydrogen bonding | nih.govnih.gov |
| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P21 | π–π interactions, C—H···N hydrogen bonds | iucr.orgiucr.org |
This table presents data from published crystal structures of related compounds to infer potential structural features of this compound.
Based on this comparative data, it is plausible that this compound would crystallize in a common space group such as P21/c or P-1, with its crystal structure heavily influenced by hydrogen bonding involving the 6-amino group and π–π stacking of the aromatic benzoxazole cores.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. ademircamargo.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. ademircamargo.com For compounds like 2,5-dimethylbenzo[d]oxazol-6-amine, DFT calculations can elucidate the molecular geometry, vibrational frequencies, and various electronic and reactivity parameters. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), which defines the mathematical functions used to describe the orbitals. researchgate.net
Geometry Optimization and Vibrational Analysis
A fundamental step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzoxazole (B165842) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on similar structures reveal that the benzoxazole ring system is nearly planar. researchgate.net
Following optimization, vibrational analysis is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net This analysis calculates the frequencies of the normal modes of vibration, which can be compared with experimental spectroscopic data to validate the computational model.
While specific data for this compound is not published, the table below shows representative optimized geometric parameters for a related benzoxazole derivative, highlighting the type of data obtained from such calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O | ~1.36 Å |
| C=N | ~1.31 Å | |
| C-C (aromatic) | ~1.39 - 1.42 Å | |
| C-N (amine) | ~1.38 Å | |
| Bond Angle | C-O-C | ~105° |
| C-N-C | ~103° | |
| Note: These are typical values for benzoxazole systems and are for illustrative purposes. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. sigmaaldrich.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scilit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov
In substituted benzoxazoles, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. For this compound, the amino group (-NH2) and the methyl groups (-CH3) are expected to influence the electron density distribution. The amino group, being an electron-donating group, would likely increase the energy of the HOMO, while the methyl groups would have a smaller effect. DFT calculations on similar 2,5-disubstituted benzoxazoles have shown that the HOMO is typically localized over the benzoxazole ring system and the electron-donating substituents, while the LUMO is distributed over the fused ring system. researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -5.5 to -6.0 |
| LUMO | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 |
| Note: These are representative energy values for similar benzoxazole derivatives and are for illustrative purposes. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. bldpharm.com This method allows for the investigation of charge transfer and electron delocalization through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. bldpharm.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). chembk.com
For a molecule like this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring. These interactions contribute to the stability of the molecule. For example, interactions such as n(N) → π(C-C) and n(O) → π(C-N) would be expected. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| n(O) | π(C=N) | ~ 20-30 |
| n(N) | π(C-C) | ~ 15-25 |
| π(C-C) | π*(C-C) | ~ 10-20 |
| Note: These are illustrative interaction energies for analogous systems. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). acs.org
In this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the oxazole (B20620) ring and the oxygen atom, making these sites prone to electrophilic attack. The amino group would also contribute to the negative potential. Conversely, the hydrogen atoms of the amino group and the methyl groups would likely exhibit positive potential. researchgate.netacs.org
Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Softness, Hardness)
Ionization Potential (I): Approximated as -E(HOMO)
Electron Affinity (A): Approximated as -E(LUMO)
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electronegativity (χ): (I + A) / 2
Electrophilicity Index (ω): χ² / (2η)
A high electrophilicity index indicates a good electrophile, while a low value suggests a good nucleophile. nih.gov For this compound, the presence of the electron-donating amino group would likely result in a lower electrophilicity index compared to unsubstituted benzoxazole.
Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for specific types of attack (nucleophilic, electrophilic, or radical).
| Descriptor | Illustrative Value |
| Ionization Potential (I) | ~ 6.0 eV |
| Electron Affinity (A) | ~ 1.5 eV |
| Chemical Hardness (η) | ~ 2.25 eV |
| Electrophilicity Index (ω) | ~ 2.5 eV |
| Note: These values are estimations based on related compounds. |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is also a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. researchgate.net For reactions involving this compound, such as electrophilic substitution or cyclization reactions, DFT calculations can map out the entire reaction pathway.
By locating the transition state structure and calculating its energy, the activation energy barrier for a proposed reaction step can be determined. This allows for the comparison of different possible mechanisms and the prediction of the most favorable reaction pathway. For example, in the synthesis of benzoxazole derivatives, computational studies can help to understand the cyclization mechanism and the role of catalysts. researchgate.net
Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research focusing on the computational chemistry and quantum chemical investigations of this compound. Therefore, detailed information regarding its theoretical spectroscopic parameters, molecular docking and dynamics simulations, and nonlinear optical properties is not available to be presented in the requested format.
Scientific research is a constantly evolving field, and the absence of information on this specific compound does not preclude its potential investigation in the future. As new studies are published, the computational and quantum chemical properties of this compound may be explored and detailed.
To provide a comprehensive article as requested, specific research data from peer-reviewed studies on this compound is necessary. Without such data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided.
Mechanistic Studies of Biological Activity Excluding Clinical Trials
Enzyme Inhibition Mechanisms
Benzoxazole (B165842) derivatives have been identified as inhibitors of several key enzymes, suggesting that their biological effects may be mediated through the disruption of essential cellular processes.
Derivatives of the benzoxazole scaffold have been explored for their potential to inhibit cholinesterases, enzymes crucial for regulating the levels of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov
Research into 2-aryl-6-carboxamide benzoxazole derivatives has shown that these compounds can act as potent, mixed-type dual inhibitors of both AChE and BChE. nih.gov This mixed-type inhibition indicates that the compounds are capable of binding to both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes simultaneously. nih.gov The benzoxazole ring is considered a critical scaffold for this inhibitory activity. nih.gov While specific kinetic data for 2,5-dimethylbenzo[d]oxazol-6-amine is not detailed, the general mechanism for related benzoxazoles involves interaction with key residues within the enzyme's active gorge.
Table 1: Cholinesterase Inhibition by Benzoxazole Derivatives
| Compound Class | Target Enzyme | Inhibition Type | Binding Site Interaction |
|---|---|---|---|
| 2-Aryl-6-carboxamide Benzoxazoles | Acetylcholinesterase (AChE) | Mixed-type | Catalytic Active Site & Peripheral Anionic Site |
| 2-Aryl-6-carboxamide Benzoxazoles | Butyrylcholinesterase (BChE) | Mixed-type | Catalytic Active Site & Peripheral Anionic Site |
Data derived from studies on structurally related benzoxazole derivatives. nih.gov
DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription. esisresearch.org Certain 2,5-disubstituted benzoxazole derivatives have demonstrated the ability to inhibit both type I and type II topoisomerases. esisresearch.orgnih.gov
Studies on compounds structurally similar to this compound, such as 5-amino-2-phenylbenzoxazole, have identified them as eukaryotic DNA topoisomerase I poisons. nih.gov These inhibitors function by stabilizing the covalent complex formed between the topoisomerase enzyme and DNA, which leads to DNA strand breaks. For topoisomerase II, certain benzoxazole derivatives have shown inhibitory activity with greater potency than the reference drug etoposide. esisresearch.orgnih.gov The specific inhibitory pathway often involves the compound intercalating into the DNA or binding to the enzyme itself, thereby preventing the re-ligation of the DNA strands.
Table 2: Topoisomerase Inhibition by 2,5-Disubstituted Benzoxazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|
| 5-Amino-2-phenylbenzoxazole | Topoisomerase I | 495 | Camptothecin | >495 (less potent) |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | Camptothecin | >132.3 (less potent) |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Etoposide | >22.3 (more potent) |
Data from a study on various 2,5-disubstituted benzoxazole derivatives. nih.gov
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. nih.gov Consequently, IMPDH is an attractive target for antimicrobial agents. rsc.org Benzoxazole-based compounds have been a focus of research for the development of IMPDH inhibitors, particularly against Mycobacterium tuberculosis IMPDH2 (MtbIMPDH2). nih.govnih.gov
The mechanism of inhibition by these benzoxazole derivatives involves blocking the enzyme's ability to convert inosine (B1671953) 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). nih.gov Structure-activity relationship (SAR) studies on a series of benzoxazole inhibitors have been conducted to optimize their potency. nih.govnih.govosti.gov These studies suggest that the benzoxazole core is a key pharmacophore for binding to the IMPDH enzyme. rsc.org
Glucosamine-6-phosphate synthase is a key enzyme in the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine, a crucial precursor for the biosynthesis of macromolecules in bacterial and fungal cell walls. nih.gov This makes it a promising target for the development of new antimicrobial agents. nih.gov
Interaction with Nucleic Acids
The ability of small molecules to bind to DNA can lead to significant biological effects, including anticancer and antimicrobial activities.
The interaction of benzoxazole derivatives with DNA has been a subject of spectroscopic studies. nih.gov Research on various aminophenyl derivatives of benzoxazole has aimed to understand the efficiency and nature of their binding to DNA. nih.gov These studies utilize absorption and fluorescence spectroscopy to detect changes that occur upon interaction of the compound with DNA, which can indicate the binding mode, such as intercalation or groove binding. nih.govnih.gov
Benzoxazole-containing structures are often planar, a feature that is conducive to intercalation between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription, leading to cellular apoptosis. The specific functional groups on the benzoxazole ring system are crucial in determining the strength and specificity of the DNA interaction. nih.gov
Nuclease Activity and DNA Cleavage Mechanisms
No published studies were found that investigate the nuclease activity or the mechanisms of DNA cleavage by this compound.
Cellular Mechanisms of Action in In Vitro Models
Induction of Apoptosis and Necrosis Pathways
There is no available research detailing the specific pathways of apoptosis or necrosis induced by this compound in any in vitro models.
Modulation of Cell Adhesion and Migration
Information regarding the effects of this compound on cell adhesion and migration is not present in the available scientific literature.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
While SAR and pharmacophore modeling studies have been conducted for various benzoxazole derivatives to elucidate the chemical features essential for their biological activities, no such studies specifically focusing on this compound or its close analogs were identified.
Applications in Materials Science and Advanced Technologies Excluding Physical Properties
Development of Chemical Sensors and Biosensors
The benzoxazole (B165842) moiety can be functionalized to selectively interact with specific analytes, forming the basis for chemical sensors and biosensors. The amine group on 2,5-dimethylbenzo[d]oxazol-6-amine could theoretically serve as a binding site or a point for further functionalization. However, no published research demonstrates its application in the development of such sensors.
Catalysis and Organocatalysis
Certain heterocyclic compounds can act as catalysts or ligands in chemical reactions. researchgate.net While the synthesis of benzoxazoles can be catalyzed by various means, rsc.orgorganic-chemistry.orgacs.org there is no information available on this compound itself being used as a catalyst or in organocatalytic processes.
Functional Materials Design (e.g., Polymers, Biomaterials)
Benzoxazole-containing polymers are known for their thermal stability and mechanical properties. researchgate.net The amine functionality of this compound could potentially be used as a monomer for polymerization or for grafting onto other materials to impart specific functions. However, the literature does not provide any instances of its use in the design of functional polymers or biomaterials.
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes
The synthesis of benzoxazole (B165842) derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, energy efficiency, and waste reduction. mdpi.com Researchers are actively exploring and optimizing various eco-friendly methodologies to produce these valuable compounds.
Key strategies in the development of sustainable synthetic routes for benzoxazole derivatives include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced energy consumption. mdpi.comresearchgate.net
Mechanochemical Reactions: This solvent-free approach involves the use of mechanical force to initiate chemical reactions, minimizing waste and environmental impact. mdpi.com
Deep Eutectic Solvents (DES): As green and biodegradable alternatives to traditional volatile organic solvents, DES are gaining traction in benzoxazole synthesis. mdpi.comresearchgate.net
Reusable Catalysts: The use of recyclable catalysts, such as samarium triflate and copper(II) ferrite (B1171679) nanoparticles, promotes sustainability by reducing waste and catalyst consumption. organic-chemistry.org
One-Pot Procedures: Sequential one-pot reactions streamline the synthetic process, reducing the need for intermediate purification steps and minimizing solvent usage. organic-chemistry.org
These green synthetic approaches are not only environmentally responsible but also often lead to improved reaction efficiency and product yields, making them highly attractive for both academic research and industrial applications. mdpi.comnih.gov
Rational Design of Derivatives for Enhanced Specificity and Potency
The rational design of novel derivatives of 2,5-dimethylbenzo[d]oxazol-6-amine is a key focus for enhancing their therapeutic potential. By understanding the structure-activity relationships (SAR), researchers can strategically modify the core benzoxazole scaffold to improve its specificity for biological targets and increase its potency. nih.govnih.gov
Computational tools play a crucial role in this process. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies help to predict how different substituents on the benzoxazole ring will interact with target proteins, such as enzymes or receptors. tandfonline.comtandfonline.com This in silico analysis allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity. tandfonline.com
For instance, studies on various benzoxazole derivatives have shown that substitutions at the C-2, C-5, and C-6 positions can significantly influence their biological activity. mdpi.comnih.gov By systematically exploring different functional groups at these positions, scientists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target, leading to the development of more potent and selective inhibitors for a range of diseases, including cancer and microbial infections. nih.govnih.gov
Integration into Complex Supramolecular Architectures
The planar nature of the benzoxazole ring, coupled with the presence of hydrogen bond acceptors (nitrogen and oxygen atoms), makes it an excellent building block for the construction of complex supramolecular assemblies. chemicalbook.com These organized structures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.org
The self-assembly of benzoxazole derivatives can lead to the formation of various nanostructures, including fibers, rods, ribbons, and tubes. acs.org The properties of these supramolecular materials are highly dependent on the specific structure of the benzoxazole derivative and the conditions of self-assembly. For example, the length of alkyl chains attached to the benzoxazole core can influence the gelation capabilities of the resulting compounds. nih.gov
The ability to control the self-assembly process opens up possibilities for creating novel materials with tailored properties for applications in areas such as:
Organic Electronics: The ordered π-stacking of benzoxazole units can facilitate charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Sensing: Supramolecular assemblies can be designed to selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.
Drug Delivery: The formation of gels or other nanostructures can be used to encapsulate and control the release of therapeutic agents.
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for their further development. Advanced mechanistic investigations at the molecular level are being employed to elucidate their precise modes of action.
Computational Modeling and Simulation: Molecular docking studies are instrumental in predicting the binding modes of benzoxazole derivatives with their target proteins. nih.gov These computational approaches can identify key amino acid residues involved in the interaction and provide insights into the forces driving binding. nih.gov For example, docking studies have been used to understand the inhibition of enzymes like DNA gyrase and VEGFR-2 by benzoxazole compounds. nih.govnih.gov
Experimental Techniques: High-level ab initio molecular orbital calculations can be used to determine the thermochemical properties of these compounds, such as their enthalpies of formation, providing insights into their stability. researchgate.net Experimental techniques like X-ray crystallography can provide detailed atomic-level information about the three-dimensional structure of benzoxazole derivatives and their interactions with biological macromolecules.
By combining computational and experimental approaches, researchers can build a comprehensive picture of the molecular mechanisms underlying the activity of these compounds, which is essential for the rational design of new and improved derivatives.
Exploration of Novel Bio- and Material Applications
The versatile benzoxazole scaffold continues to be a source of inspiration for the discovery of new applications in both biology and materials science. researchgate.net The inherent biological activity of many benzoxazole derivatives has led to their investigation for a wide range of therapeutic uses. researchgate.netnih.gov
Emerging Biological Applications:
Anticancer Agents: Benzoxazole derivatives have shown promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. nih.govnih.gov Their mechanisms of action can involve the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis. nih.gov
Antimicrobial Agents: The search for new antibiotics to combat drug-resistant bacteria is a major global health challenge. Benzoxazole derivatives have demonstrated significant antibacterial and antifungal activity, making them promising candidates for the development of new antimicrobial drugs. nih.govnih.gov
Enzyme Inhibitors: The benzoxazole core can be tailored to inhibit a variety of enzymes implicated in disease. For example, derivatives have been developed as inhibitors of Pks13 for tuberculosis treatment and as activators of Kv7.2/7.3 channels for epilepsy. nih.govnih.gov
Novel Material Applications:
Fluorescent Probes: The photoluminescent properties of some benzoxazole derivatives make them suitable for use as fluorescent probes in biological imaging and sensing applications. mdpi.com
Organic Semiconductors: The planar structure and potential for π-π stacking make benzoxazoles interesting candidates for use in organic electronic devices.
The ongoing exploration of the chemical space around the this compound core is expected to uncover even more exciting and valuable applications in the years to come.
Interactive Data Table of Research Findings
| Research Area | Key Findings | Relevant Compounds |
| Green Synthesis | Microwave and ultrasound assistance, mechanochemistry, and deep eutectic solvents improve sustainability. mdpi.com | 2-Arylbenzoxazoles |
| Rational Design | Substitutions at C-2, C-5, and C-6 positions are critical for biological activity. mdpi.comnih.gov | 2,5,6-Trisubstituted benzimidazoles |
| Supramolecular Chemistry | Self-assembly into nanostructures is influenced by alkyl chain length. acs.orgnih.gov | Carbazole-based vinyl-benzoxazole derivatives |
| Mechanistic Studies | Molecular docking reveals interactions with enzymes like DNA gyrase and VEGFR-2. nih.govnih.gov | 2-Substituted benzoxazoles, Benzoxazole-benzamide conjugates |
| Novel Applications | Potent anticancer and antimicrobial activities have been identified. nih.govnih.gov | 3-(2-benzoxazol-5-yl)alanine derivatives, Phortress analogues |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dimethylbenzo[d]oxazol-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with thiocyanates or via condensation reactions. For example, sodium thiocyanate and bromine in glacial acetic acid can facilitate the formation of the benzoxazole core (similar to methods for benzothiazole derivatives) . Optimization includes controlling reaction time (e.g., 16 hours for cyclization), temperature (reflux conditions), and purification via recrystallization from ethanol or ethyl acetate. Catalytic amounts of acetic acid may enhance hydrazone formation in downstream functionalization steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and amine proton signals.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., C-N stretching in oxazole rings).
- Melting point analysis to assess purity (e.g., mp 109–111°C for structural analogs) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow protocols for aromatic amines:
- Use fume hoods to avoid inhalation; store in tightly sealed containers in ventilated areas.
- Wear PPE (gloves, lab coats) to prevent skin contact.
- In case of exposure, rinse affected areas with water and seek medical advice .
Advanced Research Questions
Q. How does this compound exhibit nonlinear optical (NLO) properties, and what methodologies quantify this?
- Methodological Answer : The compound’s NLO activity arises from π-conjugation and electron-donating methyl groups. Polarizability tensor analysis (e.g., using density functional theory) reveals values like <α> = 595.48 a.u. for derivatives with benzo[d]oxazole π-linkers. Comparative studies with analogs (e.g., DPTM-12 at 584.13 a.u.) highlight substituent effects on NLO performance. Experimental validation involves hyper-Rayleigh scattering or electric-field-induced second-harmonic generation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or anticancer results may stem from assay variability (e.g., cell line specificity). Mitigation strategies:
- Standardize protocols (e.g., MIC values via broth microdilution).
- Use computational docking to validate target interactions (e.g., enzyme binding sites).
- Cross-reference with structurally related bioactive benzoxazoles .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerases or microbial enzymes. QSAR models can correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity. For example, Schiff base derivatives of benzothiazole analogs show improved antimicrobial potency via enhanced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
